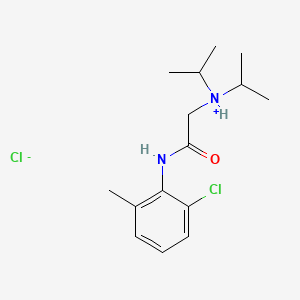
6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline ring and a di(propan-2-yl)azanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride typically involves multiple steps, starting with the preparation of the chloro-substituted aniline derivative. This is followed by the introduction of the oxoethyl group and the final formation of the di(propan-2-yl)azanium chloride moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted aniline derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicine, [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride involves its interaction with specific molecular targets. The chloro-substituted aniline ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The di(propan-2-yl)azanium group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Trichloroaniline: Contains three chlorine atoms on the aniline ring, with similar applications in industry.
N-Methyl-2-chloroaniline: A methylated derivative with applications in organic synthesis.
Uniqueness
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and modifications, setting it apart from other chloro-substituted aniline derivatives.
Properties
CAS No. |
77966-54-2 |
|---|---|
Molecular Formula |
C15H24Cl2N2O |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-10(2)18(11(3)4)9-14(19)17-15-12(5)7-6-8-13(15)16;/h6-8,10-11H,9H2,1-5H3,(H,17,19);1H |
InChI Key |
MVFPATFTJLLNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C(C)C)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
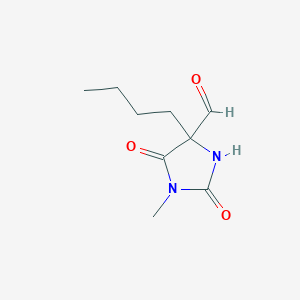
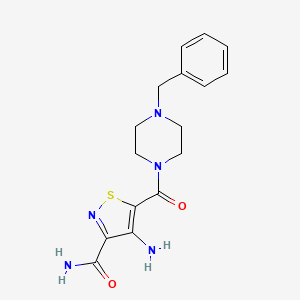
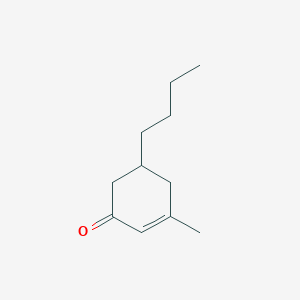

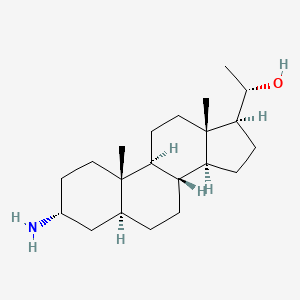
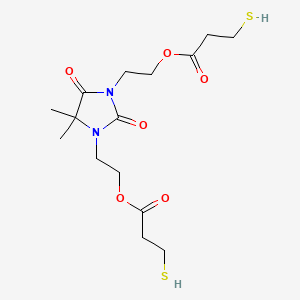
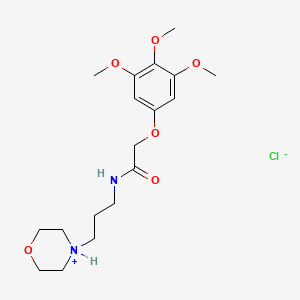
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
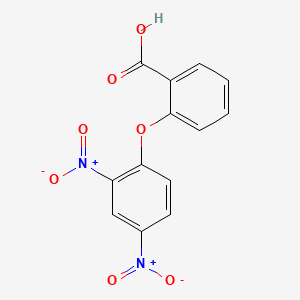
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
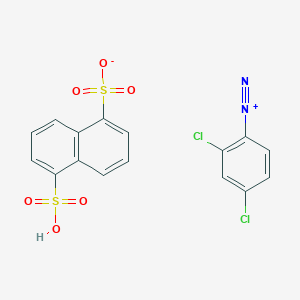
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
